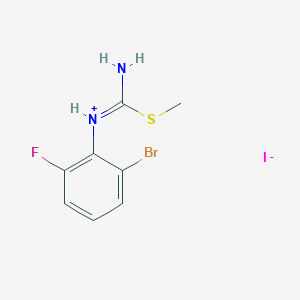
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide (or 6-Bromo-2-fluorophenyl)-N-methylcarbamimidothioate, also known as BFM, is an organic compound with a wide range of applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BFM is also used as a reagent in organic synthesis and as a catalyst in the production of fine chemicals. BFM has been widely studied for its properties and potential applications in the chemical and pharmaceutical industries.
Mecanismo De Acción
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide acts as a catalyst in the production of fine chemicals. It is a Lewis acid that is capable of forming complexes with Lewis bases, such as amines, phosphines, and carboxylic acids. These complexes can be used to catalyze a variety of organic reactions, such as the formation of amides, esters, and other organic compounds. This compound can also be used as a catalyst in the synthesis of peptides and peptidomimetics.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antifungal and antibacterial activity, as well as anti-inflammatory properties. This compound has also been found to have antioxidant activity, which may be beneficial in the prevention of oxidative damage. In addition, this compound has been found to have anti-cancer activity, although further research is needed to determine its potential therapeutic use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and purify. This compound is also a stable compound, and it can be stored for long periods of time without degradation. However, this compound is a strong acid, and it can be corrosive and toxic if not handled properly.
Direcciones Futuras
The potential applications of (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide are vast, and there are many possible future directions for research. This compound could be further studied for its potential therapeutic applications, such as its use as an antifungal, antibacterial, or anti-cancer agent. This compound could also be studied for its potential use in the synthesis of novel compounds, such as peptides and peptidomimetics. In addition, this compound could be explored for its potential applications in the production of agrochemicals and other organic compounds.
Métodos De Síntesis
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide is synthesized from 2-bromo-6-fluorophenylacetonitrile and methylthiocarbamoyl chloride in the presence of a base, such as potassium carbonate. The reaction between these two compounds yields this compound in a high yield. The reaction is reversible, and the product can be purified by column chromatography.
Aplicaciones Científicas De Investigación
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide has been widely studied for its potential applications in the chemical and pharmaceutical industries. It has been used as a reagent in organic synthesis, as a catalyst in the production of fine chemicals, and as a building block in the synthesis of pharmaceuticals. This compound has also been used in the synthesis of agrochemicals, such as herbicides and fungicides. In addition, this compound has been used in the synthesis of novel compounds, such as peptides and peptidomimetics.
Propiedades
IUPAC Name |
[amino(methylsulfanyl)methylidene]-(2-bromo-6-fluorophenyl)azanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2S.HI/c1-13-8(11)12-7-5(9)3-2-4-6(7)10;/h2-4H,1H3,(H2,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEKTFKBSOLJFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=[NH+]C1=C(C=CC=C1Br)F)N.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFIN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


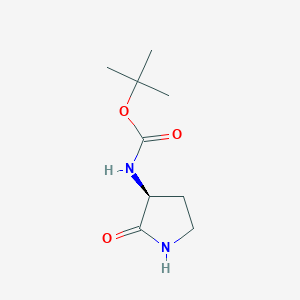




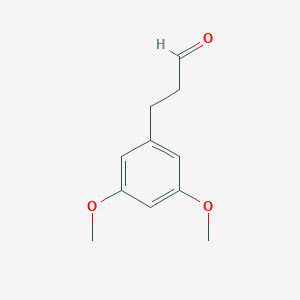
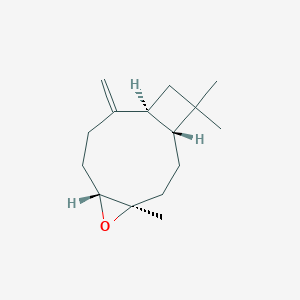
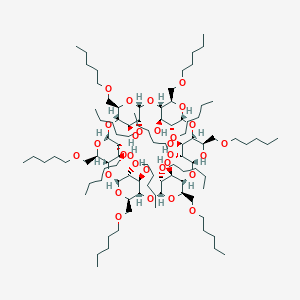
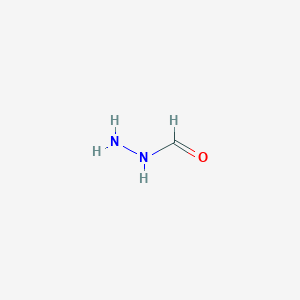
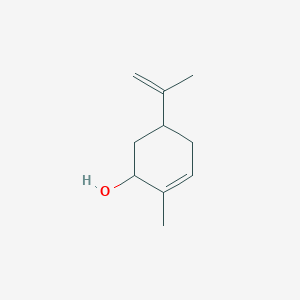
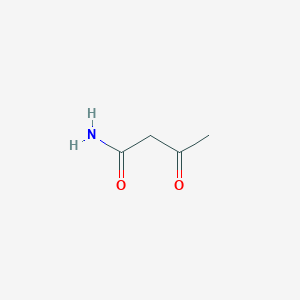
![(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B46552.png)
